N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide, also known as PD-184352, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. It was first synthesized in 2000 and has since been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide inhibits the MAPK pathway by specifically targeting the extracellular signal-regulated kinase (ERK) 1/2 kinases. ERK1/2 is a key component of the MAPK pathway, which is involved in cell proliferation, differentiation, and survival. By inhibiting ERK1/2, this compound blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to growing tumors. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic efficacy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide is a potent and selective inhibitor of the MAPK pathway, which makes it a valuable tool for studying the role of this pathway in cancer and other diseases. However, like all small molecule inhibitors, this compound has limitations in terms of its specificity and potential off-target effects. It is important to carefully control for these factors in experimental design and interpretation.
Zukünftige Richtungen
There are several potential future directions for research on N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide. One area of interest is in combination therapy with other chemotherapeutic agents, such as immune checkpoint inhibitors. Another potential direction is in the development of more selective inhibitors of the MAPK pathway, which could have fewer off-target effects and potentially greater therapeutic efficacy. Finally, there is interest in exploring the potential use of this compound in other diseases beyond cancer, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide involves several steps, including the reaction of 2-chloro-5-nitrobenzenesulfonamide with diethylamine to form the corresponding amine. This amine is then reacted with 6-bromo-3-pyridazinecarboxylic acid to form the pyridazine intermediate, which is then reacted with morpholine and deprotected to yield the final product.
Wissenschaftliche Forschungsanwendungen
N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, pancreatic, and colon cancer cells. This compound has also been shown to enhance the efficacy of other chemotherapeutic agents, such as gemcitabine and cisplatin.
Eigenschaften
IUPAC Name |
N,2-diethyl-5-(6-morpholin-4-ylpyridazin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-3-14-5-6-15(13-17(14)26(23,24)19-4-2)16-7-8-18(21-20-16)22-9-11-25-12-10-22/h5-8,13,19H,3-4,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCQSDWIVMNPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.